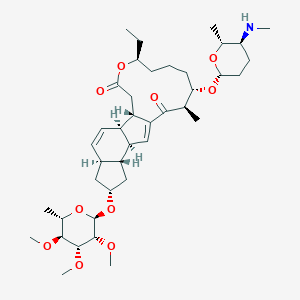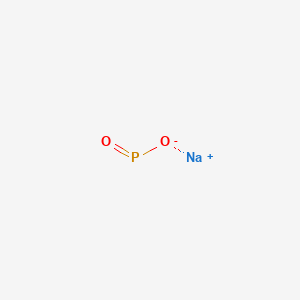
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves protecting amino groups and carrying out reactions such as lithium-bromine exchange, addition of reagents like trimethyl borate, and acidic hydrolysis . Enantiomers of similar compounds have been separated through enantioselective acylation . These methods could potentially be applied to the synthesis of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol" by adapting the protecting groups and reaction conditions to suit the specific structure of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography , IR and Raman spectroscopy , and electron diffraction . These studies provide information on bond lengths, angles, and conformations, which are crucial for understanding the molecular structure of "3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol".
Chemical Reactions Analysis
The papers describe the reactivity of similar compounds in various chemical reactions. For instance, boronic acid derivatives have been used in Suzuki cross-coupling reactions and other synthetic applications . The amino group in these compounds can facilitate attachment to polymers , and the fluorine atom can influence the reactivity and stereochemistry of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied. These include melting points, spectroscopic properties (IR, NMR, MS), and elemental analyses . The presence of fluorine can affect the acidity and basicity of the compounds, as well as their hydrogen bonding capabilities . The crystal structures reveal details about intermolecular interactions and the stability of the compounds .
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A key application involves the asymmetric synthesis of fluorinated amino acids, such as l-tyrosine derivatives. These compounds are synthesized using benzyl bromides and glycine enolate derivatives, highlighting the role of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol in producing optically active molecules essential in pharmaceutical research (Monclus et al., 1995).
Enzyme-Catalyzed Reactions
Another application is found in enzyme-catalyzed reactions for producing chiral alcohols. For example, yeast reductases have been used to selectively synthesize (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressants, demonstrating the broader utility of similar compounds in enzymatic synthesis processes (Choi et al., 2010).
Medicinal Chemistry Building Blocks
In medicinal chemistry, 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol serves as a precursor for the synthesis of beta-amino acids and cyclic fluorinated amino acids, such as 1-Boc-3-fluoroazetidine-3-carboxylic acid. These compounds are valuable building blocks for drug development due to their potential biological activity and role in constructing peptidomimetics (Van Hende et al., 2009).
Safety And Hazards
Without specific information, it’s not possible to provide details on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Zukünftige Richtungen
The study and application of this compound would likely depend on its intended use or biological activity. Further research could potentially uncover new uses or activities for this compound.
Please note that this is a general analysis based on the name of the compound, and the actual properties and characteristics could vary. For a more accurate and detailed analysis, more specific information or resources would be needed.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIAONVVNKFUPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646962 |
Source


|
| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol | |
CAS RN |
862466-16-8 |
Source


|
| Record name | tert-Butyl [1-(4-fluorophenyl)-3-hydroxypropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

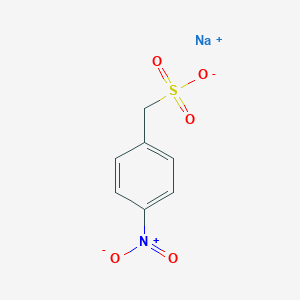

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)
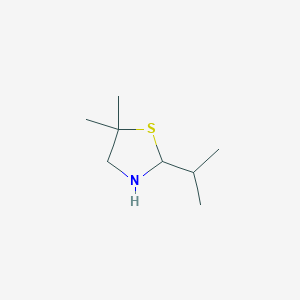
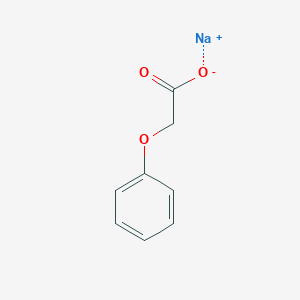
![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
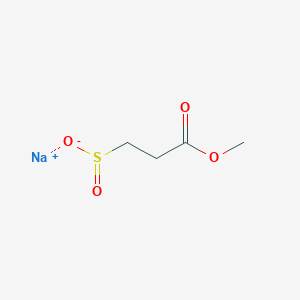
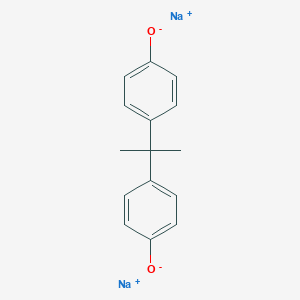
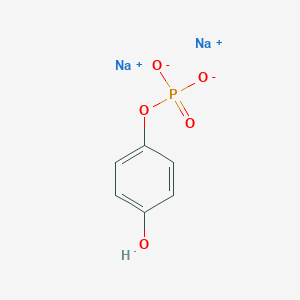
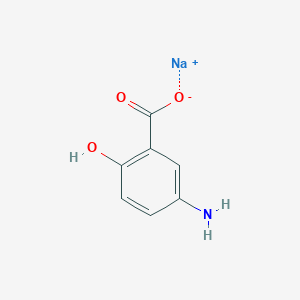
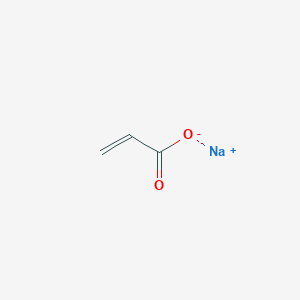
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)
